molecular formula C13H12N2O3 B6413755 6-Amino-3-(4-hydroxymethylphenyl)picolinic acid CAS No. 1261983-24-7

6-Amino-3-(4-hydroxymethylphenyl)picolinic acid

Cat. No.: B6413755
CAS No.: 1261983-24-7
M. Wt: 244.25 g/mol
InChI Key: HYOIVHPYAXBOQB-UHFFFAOYSA-N
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Description

6-Amino-3-(4-hydroxymethylphenyl)picolinic acid is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-hydroxymethylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxymethylbenzaldehyde with 2-cyanopyridine in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the amino group at the 6-position of the picolinic acid ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-hydroxymethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of different functional groups at the amino position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Potential use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-hydroxymethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and disrupt normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A simpler analog with similar structural features.

    Nicotinic acid: Another pyridinecarboxylic acid with distinct biological activities.

    Isonicotinic acid: An isomer with different chemical properties.

Uniqueness

6-Amino-3-(4-hydroxymethylphenyl)picolinic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxymethyl and amino groups provide versatile sites for further functionalization, making it a valuable compound for research and development.

Properties

IUPAC Name

6-amino-3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-11-6-5-10(12(15-11)13(17)18)9-3-1-8(7-16)2-4-9/h1-6,16H,7H2,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOIVHPYAXBOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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